2-(benzylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one
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Description
2-(benzylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity
The compound 2-(benzylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cells, and its pharmacological profile based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5OS, with a molecular weight of approximately 399.51 g/mol. The structure features a benzylsulfanyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring, which are known to contribute to its biological activity.
Research indicates that the compound may exhibit its biological effects through several mechanisms:
- Inhibition of Kinases : The pyrazolo[1,5-a]pyridine structure is known for its ability to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against Mycobacterium tuberculosis and other pathogens.
Anticancer Activity
Recent studies have evaluated the anticancer potential of the compound against various human cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 14.62 | Induction of apoptosis via kinase inhibition |
NCI-H460 (Lung) | 15.42 | Cell cycle arrest and apoptosis |
PC-3 (Prostate) | 17.50 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound's efficacy against Mycobacterium tuberculosis has also been investigated. A study reported an IC90 value ranging from 3.73 to 4.00 µM for several derivatives based on similar structures, indicating a promising antibacterial profile.
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI evaluated a series of pyrazolo derivatives similar to our compound. The results demonstrated that compounds with similar structural characteristics showed potent activity against cancer cell lines with IC50 values comparable to standard chemotherapeutics .
- Case Study on Antitubercular Activity : In another study focusing on antitubercular agents, compounds derived from pyrazolo[1,5-a]pyridine exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxicity towards human cells . This suggests a favorable therapeutic index for further development.
Pharmacological Profile
The pharmacological profile of This compound includes:
- Solubility : Preliminary solubility tests indicate moderate solubility in aqueous solutions.
- Toxicity : Cytotoxicity assays on HEK-293 cells show that the compound exhibits low toxicity at effective concentrations.
- Bioavailability : Ongoing studies are assessing the bioavailability and metabolic stability of the compound.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-10-12-24(13-11-23)21(27)18-14-22-25-9-5-4-8-19(18)25/h1-9,14H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXDFYAWXAFLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSCC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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